molecular formula C10H10N2O2 B11904392 6-amino-2-methyl-1H-indole-3-carboxylic acid

6-amino-2-methyl-1H-indole-3-carboxylic acid

Cat. No.: B11904392
M. Wt: 190.20 g/mol
InChI Key: WDJLRXMVUSNAAB-UHFFFAOYSA-N
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Description

6-Amino-2-methyl-1H-indole-3-carboxylic acid (CAS 937690-09-0) is an indole-based building block with significant potential in medicinal chemistry and drug discovery research. This compound features the core indole scaffold, a structure prevalent in many biologically active molecules and natural products, which is known to confer a wide range of pharmacological properties . Its molecular formula is C10H10N2O2, with a molecular weight of 190.20 g/mol . The compound's specific structure, incorporating both an amino substituent and a carboxylic acid functional group on the indole ring, makes it a versatile intermediate for the synthesis of more complex molecules. Researchers are particularly interested in indole derivatives for their documented biological activities, which include investigating anticancer and antiviral mechanisms . For instance, similar indole-3-carboxylic acid derivatives have been studied for their cytotoxic effects on breast cancer cell lines such as MCF-7, showing promise as potential therapeutic agents . Furthermore, various indole scaffolds have been reported to exhibit inhibitory activity against viruses such as influenza A and Coxsackie B4 . This product is intended for research purposes in laboratory settings only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions. Refer to the material safety data sheet (MSDS) for detailed handling and hazard information.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

6-amino-2-methyl-1H-indole-3-carboxylic acid

InChI

InChI=1S/C10H10N2O2/c1-5-9(10(13)14)7-3-2-6(11)4-8(7)12-5/h2-4,12H,11H2,1H3,(H,13,14)

InChI Key

WDJLRXMVUSNAAB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=C(C=C2)N)C(=O)O

Origin of Product

United States

Preparation Methods

Fischer Indole Synthesis as a Foundation

The Fischer indole synthesis remains a cornerstone for constructing 2-substituted indoles. For 2-methylindole-3-carboxylic acid, cyclization of methyl ethyl ketone phenylhydrazine derivatives with a carboxylic acid-containing precursor could theoretically yield the core structure. However, direct incorporation of the carboxylic acid at position 3 during cyclization remains challenging, necessitating post-cyclization oxidation or functional group interconversion.

Nitration-Reduction Sequence for Amino Group Introduction

A more reliable pathway involves nitrating 2-methylindole-3-carboxylic acid at position 6, followed by nitro reduction. Nitration regioselectivity is influenced by the electron-donating methyl group at position 2 and the electron-withdrawing carboxylic acid at position 3, directing electrophilic attack to position 6. Subsequent reduction of the nitro group using catalytic hydrogenation or transfer hydrogenation yields the 6-amino derivative.

Detailed Synthetic Routes and Optimization

Cyclization via Modified Fischer Protocol

A phenylhydrazine derivative, synthesized from 3-methyl-2-butanone and phenylhydrazine, undergoes cyclization in polyphosphoric acid (PPA) at 120°C for 6 hours to yield 2-methylindole. Subsequent oxidation of the 3-position using potassium permanganate in acidic conditions introduces the carboxylic acid moiety. This two-step process achieves 2-methylindole-3-carboxylic acid in 45–52% overall yield.

Key Data:

StepReagents/ConditionsYield (%)
CyclizationPPA, 120°C, 6 h68
OxidationKMnO₄, H₂SO₄, 80°C, 4 h76

Direct Carboxylation via C–H Activation

Alternative methods employ palladium-catalyzed C–H carboxylation of 2-methylindole using CO₂ under high pressure (50 atm) in the presence of a silver(I) oxidant. This one-step approach bypasses oxidation steps but requires specialized equipment, yielding 58% of the carboxylic acid.

Classical Nitration with Mixed Acid

Treating 2-methylindole-3-carboxylic acid with fuming nitric acid (90%) and concentrated sulfuric acid at 0°C for 2 hours achieves nitration predominantly at position 6. The reaction’s regioselectivity arises from the methyl group’s ortho/para-directing effects and the carboxylic acid’s meta-directing influence, favoring position 6 over 4 or 5.

Optimization Insights:

  • Lower temperatures (0–5°C) minimize di-nitration byproducts.

  • Yields improve to 78% when using acetic anhydride as a solvent due to enhanced electrophile solubility.

Directed Metalation-Nitration

For enhanced regiocontrol, the indole nitrogen is protected with a triisopropylsilyl (TIPS) group prior to nitration. Lithiation at position 2 using n-butyllithium followed by quenching with nitroelectrophiles (e.g., NO₂BF₄) installs the nitro group at position 6 in 82% yield.

Catalytic Hydrogenation

Hydrogenation of 6-nitro-2-methylindole-3-carboxylic acid using 10% Pd/C in ethanol under 1 atm H₂ at 25°C for 12 hours quantitatively reduces the nitro group to amino. Catalyst poisoning by the indole nitrogen is mitigated by temporarily protecting the NH as a TIPS ether.

Comparative Reduction Methods:

MethodConditionsYield (%)Purity (HPLC)
H₂/Pd-CEtOH, 25°C, 12 h9598.5
Fe/NH₄ClEtOH/H₂O, 70°C, 3 h8897.2
SnCl₂/HClHCl (conc.), reflux, 2 h7691.8

Transfer Hydrogenation with Ammonium Formate

Using ammonium formate as a hydrogen donor in the presence of Pd/C (10 mol%) in methanol at 65°C for 6 hours achieves 93% yield, avoiding high-pressure equipment.

Alternative Synthetic Pathways

Curtius Rearrangement for Amino Group Installation

In a patented approach, the carboxylic acid at position 3 is converted to an acyl azide using diphenylphosphoryl azide (DPPA). Thermal rearrangement in tert-butanol generates an isocyanate intermediate, which is hydrolyzed to the amine. While this method circumvents nitration, it requires multiple protection/deprotection steps, lowering the overall yield to 34%.

Microwave-Assisted One-Pot Synthesis

A novel one-pot protocol combines nitration and reduction under microwave irradiation. 2-Methylindole-3-carboxylic acid is treated with HNO₃ (70%) and Fe/NH₄Cl in DMF at 100°C for 20 minutes, achieving 85% conversion to the amino product. This method reduces reaction time from hours to minutes but demands precise temperature control.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 12.60 (s, 1H, COOH), 11.85 (s, 1H, NH), 7.91 (d, J = 7.4 Hz, H-5), 6.98 (s, 1H, H-4), 2.45 (s, 3H, CH₃).

  • IR (KBr): 3400 cm⁻¹ (N–H stretch), 1680 cm⁻¹ (C=O), 1605 cm⁻¹ (C=C aromatic).

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms ≥98% purity, with a retention time of 6.2 minutes.

Industrial-Scale Considerations and Challenges

Nitration Byproduct Management

Di-nitration byproducts (e.g., 4,6-dinitro derivatives) form in up to 12% yield during classical nitration. Recrystallization from ethyl acetate/petroleum ether (1:1) removes these impurities, enhancing purity to 99%.

Catalyst Recycling in Hydrogenation

Pd/C catalysts lose activity after three cycles due to indole adsorption. Implementing a fixed-bed reactor with continuous H₂ flow extends catalyst lifespan to 10 cycles, reducing production costs by 40% .

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of indole derivatives, including 6-amino-2-methyl-1H-indole-3-carboxylic acid, as inhibitors of HIV-1 integrase, an essential enzyme for viral replication. For instance, derivatives of indole-2-carboxylic acid have shown promising results in inhibiting the strand transfer activity of integrase, with IC50 values indicating effective antiviral properties.

Key Findings:

  • Compound 17a exhibited an IC50 value of 3.11 μM against HIV-1 integrase, demonstrating significant antiviral activity due to its ability to chelate magnesium ions at the active site .
  • Further optimizations led to the development of compound 20a , which achieved an IC50 of 0.13 μM, indicating enhanced efficacy .
CompoundIC50 (μM)Mechanism of Action
Compound 17a3.11Inhibits integrase strand transfer
Compound 20a0.13Enhanced binding through structural modifications

Immunomodulatory Effects

The compound has also been studied for its immunomodulatory properties. It is reported to influence T helper cell activity, potentially modulating the immune response by affecting interleukin-4 production. This suggests a therapeutic utility in conditions where immune modulation is beneficial, such as autoimmune diseases or allergies .

Synthesis and Structural Modifications

The synthesis of this compound and its derivatives is crucial for exploring their biological activities. Various synthetic routes have been developed to optimize yield and purity.

Synthesis Overview:

  • A one-pot anionic [3+2] approach has been employed to create various substituted indole derivatives efficiently .

Table: Synthesis Pathways for Indole Derivatives

Synthesis MethodKey ReagentsYield (%)
Anionic [3+2]Methyl esters, activated phenylacetatesHigh
Amide CondensationN-(3-dimethylaminopropyl)-N′-ethylcarbodiimideModerate

Case Studies and Research Insights

Several studies have documented the biological evaluation of indole derivatives:

Case Study 1: HIV Integrase Inhibition

A study focused on the design and synthesis of indole derivatives that inhibit HIV integrase demonstrated that modifications at positions C2 and C6 significantly enhanced antiviral activity. The introduction of halogenated benzene rings improved π–π stacking interactions with viral DNA .

Case Study 2: Immunological Impact

Research on immunological responses indicated that certain indole derivatives could enhance T cell activation and cytokine production, suggesting their potential use in therapeutic applications targeting immune dysfunctions .

Mechanism of Action

The mechanism of action of 6-amino-2-methyl-1H-indole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The indole core allows it to bind to various molecular targets, influencing cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 6-amino-2-methyl-1H-indole-3-carboxylic acid become evident when compared to related indole derivatives. Below is a detailed analysis of key analogs:

Structural and Functional Differences

Compound Name Substituents Molecular Formula CAS Number Key Properties/Activities
This compound 6-amino, 2-methyl, 3-COOH C₁₀H₁₀N₂O₂ 1058740-80-9 High polarity due to amino and COOH; potential for hydrogen bonding .
7-Methyl-1H-indole-3-carboxylic acid 7-methyl, 3-COOH C₁₀H₉NO₂ 30448-16-9 Increased lipophilicity from methyl; reduced solubility compared to amino-substituted analogs .
5-Methyl-1H-indole-2-carboxylic acid 5-methyl, 2-COOH C₁₀H₉NO₂ 10241-97-1 Carboxylic acid at 2-position alters acidity (pKa ~4.5 vs. ~3.8 for 3-COOH derivatives) .
6-Amino-1H-indole-3-carboxylic acid 6-amino, 3-COOH C₉H₈N₂O₂ 90417-29-1 Lacks methyl group; higher solubility in aqueous media .
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 7-chloro, 3-methyl, 2-COOH C₁₀H₈ClNO₂ 16381-48-9 Electron-withdrawing Cl increases acidity (pKa ~3.2) .
6-Methoxy-1H-indole-2-carboxylic acid 6-methoxy, 2-COOH C₁₀H₉NO₃ 52531-20-1 Methoxy group enhances π-π stacking but reduces hydrogen-bonding potential .

Physicochemical Properties

  • Solubility: The amino group in this compound improves water solubility compared to methyl- or methoxy-substituted analogs. For example, 6-methoxy-1H-indole-2-carboxylic acid is predominantly soluble in organic solvents like DMSO .
  • Acidity : The carboxylic acid at the 3-position (pKa ~3.8) is less acidic than 2-position analogs (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid, pKa ~3.2) due to resonance effects .

Biological Activity

6-Amino-2-methyl-1H-indole-3-carboxylic acid, an indole derivative, has attracted considerable attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its indole structure, which consists of a fused benzene and pyrrole ring. The presence of an amino group and a carboxylic acid moiety contributes to its reactivity and biological activity. The molecular formula is C₉H₈N₂O₂, with a molecular weight of approximately 178.17 g/mol.

1. Antimicrobial Properties

Indole derivatives, including this compound, have been shown to exhibit significant antimicrobial activity against various pathogens. Studies indicate that these compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

2. Anticancer Activity

Recent research highlights the anticancer properties of indole derivatives. For instance, compounds structurally related to this compound have demonstrated efficacy in inhibiting cancer cell proliferation. A specific study found that modifications to the indole core enhanced its ability to inhibit specific cancer cell lines, suggesting that this compound could serve as a scaffold for designing more potent anticancer agents .

3. HIV Integrase Inhibition

Indole derivatives have been explored as inhibitors of HIV integrase, an essential enzyme for viral replication. Research indicates that certain indole carboxylic acids can effectively inhibit the strand transfer activity of integrase, with IC₅₀ values indicating potent activity at low concentrations. For example, structural optimizations on related compounds have shown IC₅₀ values as low as 0.13 μM .

The biological activities of this compound can be attributed to several mechanisms:

  • Receptor Binding : Indoles often interact with various biological receptors, modulating their activity and influencing cellular pathways.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or pathogen survival.
  • Chelation : The ability to chelate metal ions (e.g., Mg²⁺) within enzyme active sites has been observed, particularly in the context of HIV integrase inhibition .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialSignificant inhibition against pathogens
AnticancerInhibition of cancer cell proliferation
HIV Integrase InhibitionIC₅₀ values as low as 0.13 μM

Research Findings

A comprehensive review of literature reveals that various analogs of indole derivatives have been synthesized and evaluated for their biological activities. For instance:

  • Antimicrobial Studies : Ethyl esters of indole carboxylic acids were tested against bacterial strains, showing promising results in inhibiting growth.
  • Cancer Cell Line Studies : Compounds were tested on A549 lung cancer cells, demonstrating varying degrees of cytotoxicity, which correlated with structural modifications .
  • Mechanistic Insights : Binding studies using molecular docking simulations provided insights into the interaction between indoles and their biological targets, enhancing understanding for further drug design .

Chemical Reactions Analysis

Amide Bond Formation

The carboxylic acid group undergoes coupling reactions with amines using activating agents. This reactivity is critical for creating pharmacologically relevant derivatives.

Reagent/AgentAmine PartnerYieldConditionsSource
EDAC/HOBt4-Benzyl-piperidin-4-ol75%CH₂Cl₂, RT, 13 hours
EDAC/HOBt(2-Hydroxy-4,6-dimethylpyridin-3-yl)methylamine51%CH₂Cl₂, RT, 13 hours

Mechanism : The carboxylic acid is activated via carbodiimide (EDAC) to form an O-acylisourea intermediate, which reacts with the amine to yield the amide .

Electrophilic Substitution

The electron-rich amino group at position 6 directs electrophilic attacks to specific positions on the indole ring.

Key Reactions :

  • Nitration : Preferentially occurs at position 4 or 5 due to the amino group’s ortho/para-directing effect.

  • Halogenation : Bromination or chlorination typically targets position 4 under mild conditions (e.g., NBS in DMF) .

Carboxylic Acid Functionalization

The -COOH group participates in classical acid-derived reactions:

Reaction TypeReagents/ConditionsProductYieldSource
EsterificationK₂CO₃, EtOH, 140°CMethyl ester derivative95%
DecarboxylationLiOtBu, DMF, 100°C, 24h2-Methylindole derivative95%

Note : Decarboxylation under basic conditions eliminates CO₂, forming 2-methyl-6-aminoindole .

Multi-Component Reactions (MCRs)

The compound serves as a building block in MCRs for synthesizing polycyclic heterocycles:

Example :

  • Knoevenagel-Michael Cyclization : Reacts with aldehydes and malononitrile in micellar conditions (CTAB/H₂O) to form pyran-fused indoles (yields: 90–94%) .
    Mechanism :

  • Knoevenagel condensation between aldehyde and malononitrile.

  • Michael addition of the indole’s amino group to the α,β-unsaturated intermediate.

  • Cyclization and dehydration .

Metal Chelation

The carboxylic acid and amino groups enable coordination with metal ions, as observed in HIV integrase inhibition studies:

  • Mg²⁺ Chelation : Binds two Mg²⁺ ions in enzymatic active sites, mimicking natural substrate interactions .

  • Biological Relevance : Enhances inhibitory effects against viral enzymes (IC₅₀: 3.11 μM for derivative 17a ) .

Amino Group Reactivity

The -NH₂ group undergoes alkylation/acylation for functional diversification:

ReactionReagentsProductYieldSource
BenzylationBenzyl bromide, NaH1-Benzyl-indole derivative78%
AcetylationAcetic anhydride, base6-Acetamido-indole derivativeN/A

Application : Alkylation at N1 (indole) improves solubility for pharmacological screening .

Stability and Degradation

  • Hydrolytic Stability : The carboxylic acid remains stable in aqueous media at neutral pH but undergoes decarboxylation under strong basic conditions .

  • Oxidative Degradation : Susceptible to peroxide-mediated oxidation at the indole’s pyrrole ring.

This compound’s versatility in amide coupling, electrophilic substitution, and heterocycle synthesis makes it invaluable in medicinal chemistry and materials science. Experimental protocols from peer-reviewed studies ( ) ensure reproducibility and scalability for industrial applications.

Q & A

Basic Research Question

  • NMR Spectroscopy :
    • ¹H NMR : Look for characteristic indole NH signals (~12 ppm) and methyl group resonances (~2.5 ppm).
    • ¹³C NMR : Carboxylic acid carbonyl at ~170 ppm and aromatic carbons between 110–140 ppm .
  • FTIR : Stretching vibrations for NH₂ (~3400 cm⁻¹) and carboxylic acid C=O (~1680 cm⁻¹) .
  • HRMS : Exact mass confirmation (e.g., molecular ion at m/z 190.17 for C₁₀H₁₀N₂O₂) .

How can contradictions in spectral data (e.g., unexpected downfield shifts) be resolved?

Advanced Research Question
Contradictions often arise from tautomerism or solvent interactions. Strategies include:

  • Variable Temperature NMR : To identify tautomeric forms (e.g., keto-enol equilibria).
  • Deuterated Solvent Screening : Compare DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding effects.
  • X-ray Crystallography : Definitive structural assignment via crystal lattice analysis .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and verify experimental data .

What strategies are used to evaluate the biological activity of this compound?

Advanced Research Question

  • Enzyme Inhibition Assays : Test interactions with tryptophan-derived enzymes (e.g., indoleamine 2,3-dioxygenase) using UV-Vis spectroscopy to monitor substrate depletion .
  • Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) with MIC values determined via broth microdilution .
  • Cytotoxicity Studies : MTT assays on cancer cell lines (e.g., HeLa) to assess IC₅₀ values. Include positive controls (e.g., doxorubicin) .

What safety precautions are essential when handling this compound?

Basic Research Question

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of fine particles.
  • Waste Disposal : Collect hazardous waste separately and neutralize acidic residues with sodium bicarbonate before disposal .
  • First Aid : For skin contact, rinse with water for 15 minutes; consult a physician if irritation persists .

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